

Hexyl Laurate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Hexyl laurate	
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An in-depth exploration of the chemical properties, synthesis, and pharmaceutical applications of **Hexyl Laurate**, with a focus on its role as a penetration enhancer in advanced drug delivery systems.

Chemical Identity and Properties

Hexyl laurate, a versatile ester, is a key ingredient in various cosmetic and pharmaceutical formulations. Its unique physicochemical properties make it an excellent emollient and a valuable component in the development of novel drug delivery systems.

CAS Number: 34316-64-8

IUPAC Name: hexyl dodecanoate

Synonyms: Dodecanoic acid, hexyl ester; Lauric acid, hexyl ester

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **hexyl laurate** is presented in the table below, providing essential data for formulation scientists and researchers.



Property	Value	Reference
Molecular Formula	C18H36O2	
Molecular Weight	284.48 g/mol	_
Appearance	Colorless to pale yellow liquid	_
Boiling Point	332-334 °C	[1]
Melting Point	-3.4 °C	[1]
Density	~0.86 g/cm³ at 20°C	
Solubility	Insoluble in water; Soluble in oils	[1]
LogP (Octanol/Water Partition Coefficient)	~7.5 (estimated)	

Synthesis of Hexyl Laurate

The primary method for synthesizing **hexyl laurate** is through the esterification of lauric acid with hexanol. For applications demanding high purity and mild reaction conditions, enzymatic synthesis using lipases has emerged as a preferred method.

Enzymatic Esterification Protocol

This protocol details the lipase-catalyzed synthesis of **hexyl laurate** in a solvent-free system, a green and efficient alternative to traditional chemical synthesis.

Materials:

- Lauric acid
- Hexanol
- Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)
- Phosphate buffer (for lipase conditioning, if required)



- Solvent for extraction (e.g., ethanol/acetone mixture)
- Titration reagents (for determining conversion rate)

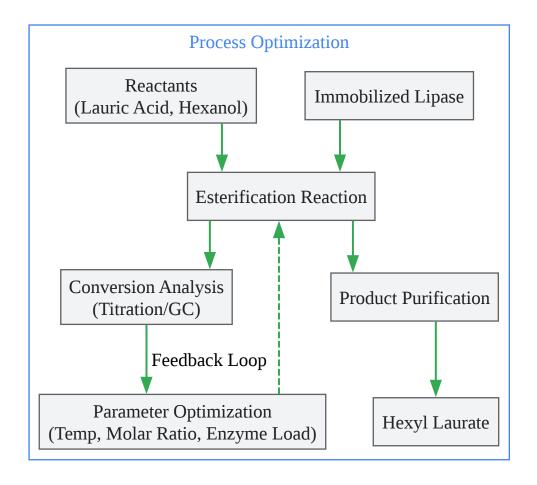
Procedure:

- Enzyme Conditioning (if necessary): The immobilized lipase may require pre-conditioning in a buffer solution of a specific pH to achieve optimal activity.
- Reactant Mixture: Combine lauric acid and hexanol in a desired molar ratio in a sealed reaction vessel.
- Enzyme Addition: Add the conditioned and dried immobilized lipase to the reactant mixture.

 The enzyme loading is a critical parameter and should be optimized.
- Reaction Conditions: Maintain the reaction at a constant, optimized temperature with continuous agitation to ensure a homogenous mixture.
- Monitoring Reaction Progress: At regular intervals, withdraw small aliquots of the reaction mixture. The conversion of lauric acid to hexyl laurate can be determined by titrating the remaining acid content.
- Reaction Termination and Product Isolation: Once the desired conversion is achieved, terminate the reaction by separating the immobilized enzyme from the product mixture via filtration. The enzyme can often be recovered and reused. The product, hexyl laurate, can be purified from the remaining reactants, if necessary, by vacuum distillation or chromatography.

Process Optimization Workflow:





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Caption: Workflow for the enzymatic synthesis and optimization of **hexyl laurate**.

Applications in Drug Development

Hexyl laurate's lipophilic nature and skin compatibility make it a valuable excipient in topical and transdermal drug delivery systems. Its primary role is as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.

Mechanism of Skin Penetration Enhancement

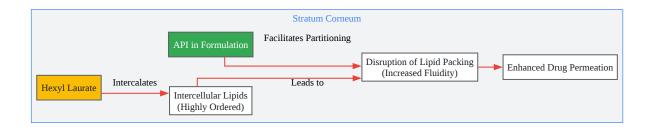
Fatty acid esters like **hexyl laurate** enhance skin penetration through a multi-faceted mechanism that involves the disruption of the highly organized lipid structure of the stratum corneum.



Proposed Mechanism of Action:

- Intercalation into Lipid Bilayers: The aliphatic chain of hexyl laurate integrates into the intercellular lipid matrix of the stratum corneum.
- Disruption of Lamellar Structure: This intercalation disrupts the tight packing of the lipid lamellae, increasing their fluidity.
- Increased Drug Diffusivity: The increased fluidity of the lipid bilayers reduces the diffusional resistance of the stratum corneum, allowing drug molecules to permeate more easily.
- Enhanced Drug Partitioning: **Hexyl laurate** can also improve the partitioning of a drug from the formulation into the stratum corneum by altering the solubility parameters of the skin's lipid domain.

Signaling Pathway of Skin Barrier Disruption:



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Caption: Mechanism of **hexyl laurate** as a skin penetration enhancer.

Formulation in Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the



gastrointestinal fluid. While direct experimental data for **hexyl laurate** in SEDDS for a specific drug is not readily available in the provided search results, a general protocol for formulating a poorly soluble drug in a SEDDS is outlined below. **Hexyl laurate** can be explored as the oil phase in such a system.

Experimental Protocol for SEDDS Formulation and Evaluation:

- Excipient Screening:
 - Determine the solubility of the target drug in various oils (including hexyl laurate),
 surfactants, and co-surfactants.
 - Select excipients that exhibit good solubilizing capacity for the drug.
- Construction of Ternary Phase Diagrams:
 - Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
 - For each mixture, determine the region of spontaneous emulsification by titrating with water and observing the formation of a clear or bluish-white emulsion.
 - Construct a ternary phase diagram to identify the optimal concentration ranges of the components that result in a stable nanoemulsion.
- Preparation of Drug-Loaded SEDDS:
 - Based on the phase diagram, select an optimized ratio of oil (e.g., hexyl laurate), surfactant, and co-surfactant.
 - Dissolve the drug in this mixture with gentle heating and stirring until a clear solution is obtained.
- Characterization of SEDDS:
 - Droplet Size and Zeta Potential: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and zeta potential using a dynamic light scattering instrument.



- Self-Emulsification Time: Assess the time taken for the SEDDS to form a homogenous emulsion upon addition to an aqueous medium with gentle agitation.
- In Vitro Drug Release: Perform dissolution studies using a suitable dissolution apparatus (e.g., USP Type II) to compare the release profile of the drug from the SEDDS with that of the pure drug.

Analytical Methodology

Accurate and precise analytical methods are crucial for the quantification of **hexyl laurate** in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

HPLC-UV Method for Quantification of Hexyl Laurate

While a specific validated method for **hexyl laurate** was not found in the search results, a general HPLC-UV method development and validation protocol for a similar lipophilic ester in a topical formulation is provided.

Method Development:

- Column: A reversed-phase C18 column is typically suitable for the separation of lipophilic compounds.
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is commonly used. The ratio is optimized to achieve good separation and a reasonable retention time for hexyl laurate.
- Detection Wavelength: As hexyl laurate lacks a strong chromophore, derivatization or detection at a lower UV wavelength (e.g., ~210 nm) may be necessary.
- Flow Rate and Injection Volume: These are optimized to obtain sharp peaks and good sensitivity.

Method Validation (as per ICH guidelines):

 Specificity: The ability of the method to exclusively measure the analyte in the presence of other components (e.g., excipients, degradation products).



- Linearity: The demonstration of a linear relationship between the analyte concentration and the instrumental response over a defined range.
- Accuracy: The closeness of the measured value to the true value, typically assessed by recovery studies of spiked samples.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogenous sample (repeatability and intermediate precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
- Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Safety and Toxicology

Hexyl laurate is generally considered safe for use in cosmetic and topical pharmaceutical formulations. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a wide range of alkyl esters, including **hexyl laurate**, and concluded that they are safe for use in cosmetics when formulated to be non-irritating. It is important to note that while it is considered safe for topical application, comprehensive toxicological data for other routes of administration may be limited.

In conclusion, **hexyl laurate** is a well-characterized ester with a favorable safety profile and demonstrated utility as a penetration enhancer in topical formulations. Its potential as an oily phase in advanced drug delivery systems like SEDDS warrants further investigation for specific drug candidates, offering a promising avenue for enhancing the bioavailability of poorly soluble drugs.

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References

- 1. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound PubMed [pubmed.ncbi.nlm.nih.gov]
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